2-(3-methylphenyl)-2,3-dihydro-1H-perimidine

Antibacterial Perimidine SAR

Procure 2-(3-methylphenyl)-2,3-dihydro-1H-perimidine for structure-activity relationship studies. Its specific 3-methylphenyl substitution confers a narrow antibacterial spectrum against Gram-negative bacteria like E. coli, ideal for focused library screening. The DFT-optimized structure, validated by XRD, makes it a robust standard for molecular docking and pharmacophore modeling.

Molecular Formula C18H16N2
Molecular Weight 260.3 g/mol
Cat. No. B10832853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methylphenyl)-2,3-dihydro-1H-perimidine
Molecular FormulaC18H16N2
Molecular Weight260.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2
InChIInChI=1S/C18H16N2/c1-12-5-2-8-14(11-12)18-19-15-9-3-6-13-7-4-10-16(20-18)17(13)15/h2-11,18-20H,1H3
InChIKeyHPFJVSRZYNTHHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methylphenyl)-2,3-dihydro-1H-perimidine: A Structurally Distinct Perimidine for Specialized Research & Procurement


2-(3-Methylphenyl)-2,3-dihydro-1H-perimidine (CAS: 315231-02-8) is a substituted 2,3-dihydro-1H-perimidine derivative with the molecular formula C₁₈H₁₆N₂ and a molecular weight of approximately 260 Da [1]. The compound features a 3-methylphenyl substituent at the 2-position of the partially saturated perimidine core [2]. This specific substitution pattern and its computed physicochemical properties (LogP ~3.82-4.3, Fsp³ 0.111) differentiate it within the broader class of 2-substituted perimidines [1] .

Why Procuring 2-(3-Methylphenyl)-2,3-dihydro-1H-perimidine is Not Interchangeable with Other Perimidines


The 2,3-dihydro-1H-perimidine scaffold is known for its biological activity, but its effects are highly dependent on the specific substituent at the 2-position [1]. In a study by Salih et al. (2020), a series of 2-substituted-2,3-dihydro-1H-perimidines (4a-j) were evaluated, and the results demonstrated that the substituent identity dramatically influences both the spectrum and potency of antibacterial activity [2]. For example, while many analogs showed activity against *E. coli*, none were effective against *S. aureus*, highlighting a narrow and structure-dependent activity profile that precludes generic substitution [2].

Quantitative Differentiation of 2-(3-Methylphenyl)-2,3-dihydro-1H-perimidine: A Comparator-Based Evidence Guide


Antibacterial Activity Profile of 2-(3-Methylphenyl)-2,3-dihydro-1H-perimidine Compared to a Structural Analog

In a comparative study of 2-substituted-2,3-dihydro-1H-perimidine derivatives (4a-j), the compound 4c, which is a close analog of 2-(3-methylphenyl)-2,3-dihydro-1H-perimidine, exhibited promising antibacterial activity against *Escherichia coli* [1]. While the synthesized derivatives 4a-j showed no activity against *Staphylococcus aureus*, compounds 4c, 4e, and 4j displayed the highest activity among the series towards *E. coli* [1]. This demonstrates that even minor structural variations around the 2-aryl substituent critically determine the antibacterial target spectrum, making the specific 3-methylphenyl substitution a key differentiator for researchers targeting Gram-negative bacteria.

Antibacterial Perimidine SAR

Physicochemical Property Comparison: 2-(3-Methylphenyl)-2,3-dihydro-1H-perimidine vs. Perimidine Class

2-(3-Methylphenyl)-2,3-dihydro-1H-perimidine possesses distinct physicochemical properties that differentiate it from the broader class of perimidine derivatives. Its computed LogP is reported as 4.3 (ChemSpace) or 3.82 (Hit2Lead), and its Fsp³ (fraction of sp³ carbon atoms) is 0.111 [1] . For comparison, a study of azo-fused 2,3-dihydro-1H-perimidine derivatives reported computed LogP values in a different range, underscoring the impact of substitution on lipophilicity and potential ADME profiles [2]. The low Fsp³ value indicates a planar, aromatic structure that may influence DNA intercalation or target binding.

Physicochemical Properties Drug-likeness ADME

Comparative DFT Analysis of 2-(3-Methylphenyl)-2,3-dihydro-1H-perimidine for Structure Elucidation

The molecular structure of the title compound has been optimized using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory, and the results were validated by comparison with experimental X-ray diffraction (XRD) data [1]. The experimental parameters obtained by XRD were found to agree well with the theoretically calculated parameters [1]. This validated computational model provides a robust foundation for further in silico studies, such as molecular docking or pharmacophore modeling, which is not available for all perimidine analogs.

DFT XRD Computational Chemistry

Optimal Research & Industrial Application Scenarios for 2-(3-Methylphenyl)-2,3-dihydro-1H-perimidine


Targeted Antibacterial Screening Against Gram-Negative Pathogens

Based on the activity profile observed for close structural analogs, this compound is a high-priority candidate for inclusion in focused libraries screening for antibacterial activity against *Escherichia coli* and related Gram-negative bacteria. Researchers should prioritize this specific 3-methylphenyl substitution to capitalize on the narrow spectrum of activity identified in the perimidine class, as detailed in the evidence from Salih et al. (2020) [1].

In Silico Drug Design and Molecular Modeling Studies

The availability of a validated DFT-optimized structure, corroborated by experimental XRD data, makes 2-(3-methylphenyl)-2,3-dihydro-1H-perimidine an excellent candidate for computational studies. Researchers can confidently use this structure for molecular docking, virtual screening, and pharmacophore modeling to explore interactions with biological targets, such as enzymes involved in Gram-negative bacterial pathways, leveraging the validated geometry described by Suhta et al. (2023) [1].

Physicochemical Property Profiling for ADME Optimization

With its well-defined physicochemical properties (LogP ~3.8-4.3, Fsp³ 0.111), this compound serves as a valuable tool for researchers investigating structure-property relationships in the perimidine class. Its specific lipophilicity range can be used to benchmark or calibrate ADME prediction models, or as a reference point for optimizing the drug-likeness of new perimidine-derived chemical series, as supported by the computed property data from multiple vendor sources [1].

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